![molecular formula C41H66O13 B2601109 (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 109008-27-7](/img/structure/B2601109.png)

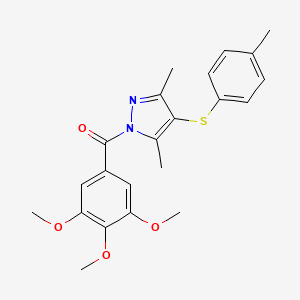

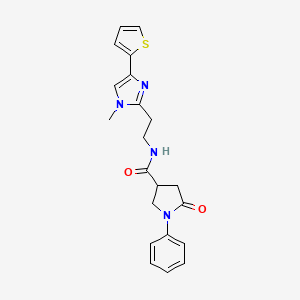

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ilexósido D es un saponósido triterpenoide aislado de las raíces de Ilex pubescens Hook. et Arn. Este compuesto es conocido por sus importantes actividades biológicas, en particular sus propiedades anticoagulantes y antitrombóticas . Tiene una fórmula molecular de C41H66O13 y un peso molecular de 766.95 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ilexósido D es compleja debido a su estructura intrincada. Típicamente, involucra múltiples pasos de glicosilación y secuencias de protección-desprotección. Los materiales de partida son a menudo agliconas triterpenoides, que sufren reacciones de glicosilación utilizando donantes de glicósidos en condiciones ácidas o básicas. Los grupos protectores se utilizan para asegurar la glicosilación selectiva en las posiciones deseadas.

Métodos de producción industrial: La producción industrial de Ilexósido D se realiza principalmente mediante la extracción de fuentes naturales, específicamente las raíces de Ilex pubescens. El proceso de extracción implica:

Molienda del material vegetal: para aumentar el área superficial.

Extracción con disolventes: utilizando disolventes como metanol o etanol.

Purificación: mediante técnicas cromatográficas como la cromatografía líquida de alto rendimiento (HPLC) para aislar Ilexósido D con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: Ilexósido D experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar los grupos carbonilo dentro de la estructura.

Sustitución: Las reacciones de glicosilación son una forma de sustitución en la que se añaden unidades de azúcar al aglicón.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en disolventes anhidros.

Sustitución: Donantes de glicósidos como bromuros de glicósidos o tricloroacetimidatos en presencia de ácidos de Lewis como el éterato de trifluoruro de boro (BF3·OEt2).

Productos principales: Los productos principales de estas reacciones dependen de los grupos funcionales específicos que se dirigen. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes a partir de grupos carbonilo.

Aplicaciones Científicas De Investigación

Ilexósido D tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como compuesto modelo para estudiar reacciones de glicosilación y la síntesis de saponinas complejas.

Mecanismo De Acción

Ilexósido D ejerce sus efectos principalmente a través de su interacción con el factor tisular (TF), un iniciador clave de la cascada de coagulación. Al inhibir la actividad del TF, Ilexósido D previene la formación del complejo TF-Factor VIIa, reduciendo así la generación de trombina y la formación de coágulos . Este mecanismo implica la modulación de varias vías moleculares, incluyendo la inhibición del Factor Xa y la regulación negativa de la activación de la protrombina .

Compuestos similares:

- Ilexsaponina A1

- Ilexsaponina B1

- Ilexsaponina C1

Comparación: Ilexósido D es único entre estos compuestos debido a su patrón específico de glicosilación y la presencia de unidades de azúcar particulares. Esta singularidad estructural contribuye a sus distintas actividades biológicas, especialmente sus potentes efectos anticoagulantes y antitrombóticos .

Comparación Con Compuestos Similares

- Ilexsaponin A1

- Ilexsaponin B1

- Ilexsaponin C1

Comparison: Ilexoside D is unique among these compounds due to its specific glycosylation pattern and the presence of particular sugar moieties. This structural uniqueness contributes to its distinct biological activities, especially its potent anticoagulant and antithrombotic effects .

Propiedades

IUPAC Name |

(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-FGIVEGHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2601026.png)

![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)

![2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601030.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2601040.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2601049.png)